N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine
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Overview
Description
N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine is a compound with a unique structure that combines a methoxyphenyl group with a silanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine typically involves the reaction of 4-methoxyaniline with a silane derivative under specific conditions. One common method involves the use of a silane reagent such as chlorodimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The silanamine moiety can be reduced to form a silane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with biological receptors, while the silanamine moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetone
- 4-Methoxybenzyl methyl ketone
- N-(4-Methoxyphenyl)acetamide
Uniqueness
N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine is unique due to the presence of both a methoxyphenyl group and a silanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
86936-20-1 |
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Molecular Formula |
C12H21NO2Si |
Molecular Weight |
239.39 g/mol |
IUPAC Name |
N-[dimethyl(propan-2-yloxy)silyl]-4-methoxyaniline |
InChI |
InChI=1S/C12H21NO2Si/c1-10(2)15-16(4,5)13-11-6-8-12(14-3)9-7-11/h6-10,13H,1-5H3 |
InChI Key |
QPNRZPBWSICNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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